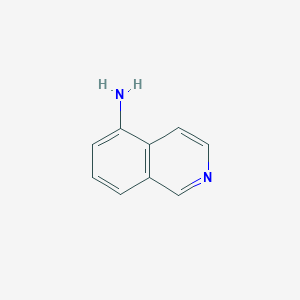

5-氨基异喹啉

概述

科学研究应用

MK0431磷酸盐具有广泛的科学研究应用:

化学: 用作DPP-4抑制剂及其化学性质研究的模型化合物。

生物学: 用于研究肠促胰岛素激素的调节及其对葡萄糖代谢的影响。

工业: 在制药行业用于生产降糖药 .

生化分析

Biochemical Properties

5-Aminoisoquinoline interacts with various enzymes and proteins in biochemical reactions. It is known to form a 1:1 host−guest inclusion complex with β-cyclodextrin . This interaction has been revealed by absorption, steady state, and time-resolved emission spectroscopy . The complex formation has also been confirmed by FT-IR spectra and SEM image analysis .

Cellular Effects

5-Aminoisoquinoline has significant effects on various types of cells and cellular processes. As a potent and selective PARP-1 inhibitor, it influences cell function by inhibiting the activity of the PARP-1 enzyme . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Aminoisoquinoline involves its binding interactions with biomolecules and its role as a PARP-1 inhibitor . It exerts its effects at the molecular level, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-Aminoisoquinoline change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 5-Aminoisoquinoline vary with different dosages in animal models

Metabolic Pathways

5-Aminoisoquinoline is involved in several metabolic pathways

准备方法

合成路线和反应条件

已开发出两种有效的西格列汀磷酸盐制备方法:化学拆分和不对称氢化 .

-

化学拆分: : 该方法从市售原料开始,包含五个步骤。关键步骤包括使用硼氢化钠还原烯胺以及使用(-)-二对甲苯酰基-L-酒石酸拆分外消旋体。 该方法避免使用昂贵的贵金属催化剂,因此具有成本效益 .

-

不对称氢化: : 这种替代方法涉及β-酮酰胺中间体的氢化。 该路线已优化,可生产高产率的光学纯西格列汀磷酸盐 .

工业生产方法

西格列汀磷酸盐的工业生产通常遵循上述优化的合成路线。 大规模生产需要严格控制反应条件,以确保最终产品的纯度和产量很高 .

化学反应分析

反应类型

MK0431磷酸盐会发生多种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化铝锂。

常见试剂和条件

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,亲核试剂 .

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,MK0431磷酸盐的氧化会导致形成各种氧化衍生物,而还原会产生化合物的还原形式 .

作用机制

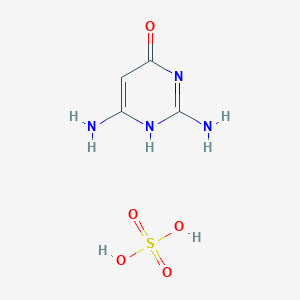

MK0431磷酸盐通过抑制二肽基肽酶-4(DPP-4)发挥作用。这种抑制阻止了肠促胰岛素激素(如胰高血糖素样肽-1(GLP-1)和葡萄糖依赖性胰岛素促分泌多肽(GIP))的降解。 这些激素以葡萄糖依赖的方式增强胰岛素分泌并降低胰高血糖素水平,从而改善血糖控制 .

相似化合物的比较

类似化合物

维格列汀: 另一种DPP-4抑制剂,对肠促胰岛素激素具有类似的作用。

沙格列汀: 一种DPP-4抑制剂,化学结构略有不同,但作用机制相似。

利格列汀: 一种DPP-4抑制剂,与MK0431磷酸盐相比,半衰期更长 .

独特性

MK0431磷酸盐因其对DPP-4的高度效力与选择性而独一无二。它具有良好的安全性,在各种治疗方案中耐受性良好。 此外,它的化学结构可以有效地抑制DPP-4,从而显著改善血糖控制 .

属性

IUPAC Name |

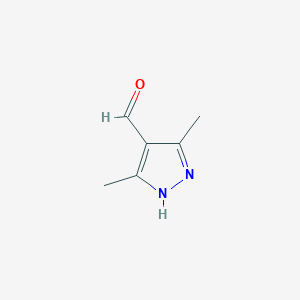

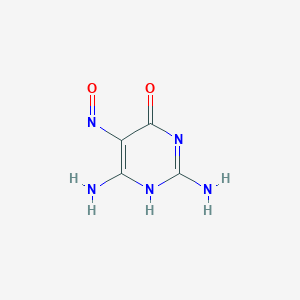

isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYNUOOZIKEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Record name | 5-aminoisoquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150077 | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID4248661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1125-60-6 | |

| Record name | 5-Aminoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Aminoisoquinoline (5-AIQ) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). [, , , , ] PARP-1 plays a crucial role in DNA repair by facilitating the repair of single-strand DNA breaks. [] By inhibiting PARP-1, 5-AIQ interferes with this DNA repair mechanism. [, , , , ] This, in turn, can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells. [, , , ] Additionally, 5-AIQ has been shown to improve renal function and fibrosis by reducing PAR polymer expression, α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and collagen-IV in a rat model of cisplatin-induced acute kidney injury. []

A: * Molecular Formula: C9H8N2 [, , ]* Molecular Weight: 144.17 g/mol [] * Spectroscopic Data: Several studies have characterized 5-AIQ using spectroscopic techniques: * NMR: 1H and 13C NMR data confirm the structure and provide information about the electronic environment of different atoms in the molecule. [, , ] * IR: Infrared spectroscopy reveals characteristic vibrational frequencies associated with specific functional groups present in 5-AIQ. [, ] * UV-Vis: Ultraviolet-visible spectroscopy helps determine electronic transitions and assess the compound's light absorption properties. [, , ]

A: While specific material compatibility data for 5-AIQ is limited in the provided research, its application in various chemical reactions and formulations suggests compatibility with a range of solvents and reagents. [, , , , , ] For instance:

- Solvent Compatibility: 5-AIQ demonstrates solubility in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and water. [, , ]

- Formulation: 5-AIQ has been successfully incorporated into nanocomposites for targeted drug delivery in cancer treatment. []

ANone: The provided research does not highlight 5-AIQ as a catalyst. Instead, it emphasizes its role as a reagent or a target molecule in various chemical reactions, particularly for synthesizing:

- Heterocyclic Compounds: 5-AIQ serves as a starting material for creating diverse heterocyclic compounds like thiazoles, pyridoimidazoisoquinolines, and diazasteroids. [, , ]

- Metal Complexes: Researchers have utilized 5-AIQ as a ligand to synthesize mononuclear copper(I) complexes and cadmium complexes with potential applications in materials science and catalysis. [, ]

ANone: Computational chemistry studies have been conducted on 5-AIQ, including:

- ADME Prediction: In silico models suggest 5-AIQ exhibits good water solubility, high gastrointestinal absorption, and potential blood-brain barrier permeability. []

- Molecular Modeling: Researchers used Gaussian software to calculate HOMO-LUMO energy levels for 5-AIQ derivatives, providing insights into their electronic properties and potential reactivity. []

- DFT Studies: Density Functional Theory (DFT) calculations were employed to investigate the mechanism of triazole ring cleavage in reactions involving 5-AIQ derivatives. []

ANone: While comprehensive SAR data for 5-AIQ is not explicitly detailed, several studies provide insights into the impact of structural modifications:

- Isoquinoline Core: The isoquinoline core appears crucial for biological activity, with modifications to the core potentially affecting its interaction with targets like PARP-1. [, , ]

- Amino Group: The amino group at position 5 is likely involved in hydrogen bonding interactions with the target protein. [, ]

- Substitutions: Introducing substituents on the isoquinoline ring, such as halogens, nitro groups, or aryl groups, can significantly influence the compound's activity, potency, and selectivity for different targets. [, , , , ] For example, a chlorine substituent at the para position of the phenyl ring in a thiourea derivative of 5-AIQ significantly enhanced its tyrosinase inhibitory activity. []

A:* In vitro Efficacy: Cell-based assays demonstrate the ability of 5-AIQ to inhibit the viability of various cancer cell lines, including colorectal carcinoma, neuroblastoma, and melanoma cells. [, , , ] Its efficacy is often enhanced when combined with other chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel. [, ]* In vivo Efficacy: Animal studies highlight the potential of 5-AIQ in treating various conditions: * Cancer: A study showed that 5-AIQ, loaded onto magnetic thermoresponsive nanocomposites, effectively inhibits the growth of colorectal adenocarcinoma cells in vivo. [] * Acute Kidney Injury: 5-AIQ administration significantly improved renal function and reduced fibrosis in a rat model of cisplatin-induced acute kidney injury. [] * Heart Transplantation: 5-AIQ demonstrated a protective effect against reperfusion injury after heart transplantation in a rat model. [, ] * Clinical Trials: No information on clinical trials involving 5-AIQ is available in the provided research.

ANone: The provided research does not offer specific information regarding resistance mechanisms to 5-AIQ or cross-resistance with other compounds. Further investigation is required to understand the potential development of resistance to this compound.

A: One promising drug delivery strategy for 5-AIQ involves its incorporation into magnetic thermoresponsive nanocomposites (MTN), as demonstrated in a study targeting colorectal adenocarcinoma. [] This approach allows for:

ANone: The research provided does not discuss specific biomarkers or diagnostic tools directly related to 5-AIQ therapy. Further investigation is needed to explore potential biomarkers that could:

ANone: Various analytical methods have been employed for the characterization, quantification, and monitoring of 5-AIQ and its derivatives:

- High-Performance Liquid Chromatography (HPLC): This technique, coupled with different detectors like UV-Vis or mass spectrometry, enables separation and quantification of 5-AIQ in various matrices, including radiolabeled forms for PET imaging studies. [, , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique allows for the accurate quantification of 5-AIQ in complex biological matrices like plasma. []

- Spectroscopic Techniques: As mentioned earlier, NMR, IR, and UV-Vis spectroscopy provide valuable information about the structure, functional groups, and electronic properties of 5-AIQ. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B16444.png)